molecular formula C12H16N2O3 B8603092 Tert-butyl 4-formyl-6-methylpyridin-2-ylcarbamate

Tert-butyl 4-formyl-6-methylpyridin-2-ylcarbamate

Cat. No. B8603092
M. Wt: 236.27 g/mol
InChI Key: IFXHQNYVFLYJJE-UHFFFAOYSA-N
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Patent
US07332604B2

Procedure details

Dess-Martin periodinane (50.0 g, 0.118 mol, 1.34 eq) was portionwise added to a solution of 4 (21.0 g, 0.088 mol) in dichloromethane:pyridine 10:1 (1.1 L). The resulting solution was stirred at room temperature for 2 h and then water (700 mL) was added. The mixture was stirred for a further 5 min, and then the layers were separated. The aqueous layer was extracted with dichloromethane (1×11), the combined organic phase dried and the solvent evaporated to give a brown solid which was purified by column chromatography (EtOAc:hexane 1:2) to afford (4-formyl-6-methyl-pyridine-2-yl)-carbamic acid tert-butyl ester 5 (20.5 g, 99%) as a pale orange solid.
Quantity
50 g
Type
reactant
Reaction Step One
Name
4
Quantity
21 g
Type
reactant
Reaction Step One
Name
dichloromethane pyridine
Quantity
1.1 L
Type
solvent
Reaction Step One
Name
Quantity
700 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.[C:23]([O:27][C:28](=[O:39])[NH:29][C:30]1[CH:35]=[C:34]([CH2:36][OH:37])[CH:33]=[C:32]([CH3:38])[N:31]=1)([CH3:26])([CH3:25])[CH3:24].O>ClCCl.N1C=CC=CC=1>[C:23]([O:27][C:28](=[O:39])[NH:29][C:30]1[CH:35]=[C:34]([CH:36]=[O:37])[CH:33]=[C:32]([CH3:38])[N:31]=1)([CH3:26])([CH3:25])[CH3:24] |f:3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
4
Quantity
21 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=NC(=CC(=C1)CO)C)=O
Name
dichloromethane pyridine
Quantity
1.1 L
Type
solvent
Smiles
ClCCl.N1=CC=CC=C1
Step Two
Name
Quantity
700 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for a further 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane (1×11)
CUSTOM
Type
CUSTOM
Details
the combined organic phase dried
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
to give a brown solid which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (EtOAc:hexane 1:2)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=NC(=CC(=C1)C=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.5 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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